molecular formula C11H19N3 B3147574 N,N-Dimethyl-N'-pyridin-4-ylmethyl-propane-1,3-diamine CAS No. 626216-60-2

N,N-Dimethyl-N'-pyridin-4-ylmethyl-propane-1,3-diamine

Cat. No. B3147574
CAS RN: 626216-60-2
M. Wt: 193.29 g/mol
InChI Key: KMAISJBXUNWYHY-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-N’-pyridin-4-ylmethyl-propane-1,3-diamine” is a chemical compound with the CAS Number: 626216-60-2 . It has a molecular weight of 193.29 and a linear formula of C11H19N3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-Dimethyl-N’-pyridin-4-ylmethyl-propane-1,3-diamine” are not fully detailed in the search results. The molecular weight is known to be 193.29 , but other properties such as density, melting point, and boiling point were not found.

Scientific Research Applications

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including pyridine-based compounds, play a crucial role in organic synthesis and catalysis. These compounds serve as versatile synthetic intermediates due to their ability to form metal complexes, design catalysts, and facilitate asymmetric synthesis. Their biological significance is also noted in medicinal applications, with some N-oxide compounds exhibiting anticancer, antibacterial, and anti-inflammatory activities. This highlights the potential of N,N-Dimethyl-N'-pyridin-4-ylmethyl-propane-1,3-diamine and related compounds in advancing organic synthesis techniques and catalysis research (Li et al., 2019).

Environmental Applications

The compound's relevance extends to environmental applications, particularly in the development of catalytic processes for pollution reduction. For instance, pyrolyzed metal–nitrogen–carbon materials, which may include nitrogen-containing compounds similar to this compound, have shown promise as sustainable catalysts for oxygen reduction reactions. These advancements contribute to more environmentally friendly fuel cell technologies, emphasizing the environmental significance of nitrogen-containing catalysts (Li & Jaouen, 2018).

Chemical Reactions Mechanisms

The study of chemical reaction mechanisms, including those involving nitrogen-containing compounds, provides insights into the reactivity and potential applications of this compound. For example, research on the hydrogen bonding and reactivity of water to azines has shed light on the fundamental understanding of excited-state hydrogen bonding and its implications for organic chemistry and environmental science (Reimers & Cai, 2012).

Safety and Hazards

“N,N-Dimethyl-N’-pyridin-4-ylmethyl-propane-1,3-diamine” is labeled as an irritant according to the safety information provided . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N',N'-dimethyl-N-(pyridin-4-ylmethyl)propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-14(2)9-3-6-13-10-11-4-7-12-8-5-11/h4-5,7-8,13H,3,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAISJBXUNWYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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